3-氨基-2-氟丙酸

描述

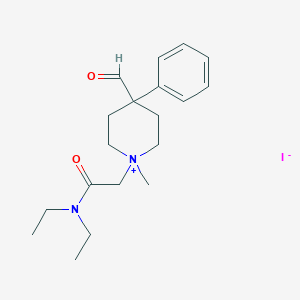

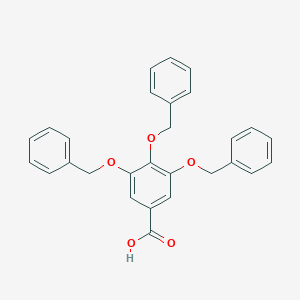

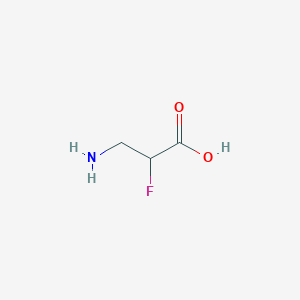

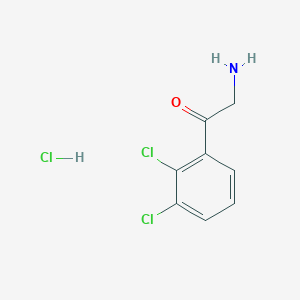

Alpha-Fluoro-beta-alanine is a fluorinated amino acid derivative with the chemical formula C3H6FNO2. It is a metabolite of the widely used anticancer drug 5-fluorouracil. This compound has garnered significant attention due to its role in the metabolism of 5-fluorouracil and its potential neurotoxic effects.

科学研究应用

Alpha-Fluoro-beta-alanine has several scientific research applications:

Chemistry: It is used as a model compound to study the metabolism of fluorinated drugs and their metabolites.

Biology: Researchers study its effects on cellular metabolism and its role in the tricarboxylic acid cycle.

Industry: While not widely used in industrial applications, it serves as a reference compound in the development of fluorinated pharmaceuticals.

作用机制

Biochemical Pathways

The compound is known to be involved in the catabolism of the anticancer agent 5-Fluorouracil . This suggests that it may play a role in the metabolism of certain drugs and could potentially affect various biochemical pathways.

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains in the body .

Result of Action

Given its role in the catabolism of 5-Fluorouracil, it may have effects on cell growth and proliferation, particularly in the context of cancer cells .

生化分析

Biochemical Properties

3-Amino-2-fluoropropanoic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be accepted by the enzyme pantothenate synthetase from Escherichia coli for coupling to the native carboxylic acid substrate .

Cellular Effects

The effects of 3-Amino-2-fluoropropanoic acid on various types of cells and cellular processes are significant. For example, one of the downstream degradation compounds of 5-fluorouracil (5FU) is alpha-fluoro-beta-alanine (FBAL), which appears to serve as an important mediator of the direct toxic effect . This compound has been associated with cardiotoxicity, including new-onset severe cardiomyopathy .

Molecular Mechanism

The molecular mechanism of action of 3-Amino-2-fluoropropanoic acid involves its interactions at the molecular level. It is known to inhibit bacterial alanine racemase, an enzyme required for the generation of D-alanine, an essential component of the bacterial cell wall .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, the effects of 3-Amino-2-fluoropropanoic acid can change. For instance, it has been observed that 5FU and its metabolite FBAL were directly removed from the blood by approximately 90% during hemodialysis, and the blood levels of FBAL and FA were reduced by approximately 50% with a single hemodialysis session .

Metabolic Pathways

The metabolic pathways that 3-Amino-2-fluoropropanoic acid is involved in include its oxidation to fluoropyruvate (FP); this organic fluoride is then rapidly reduced to fluorolactate (FL) which is the major organic metabolite in laboratory animals .

准备方法

Alpha-Fluoro-beta-alanine is primarily synthesized as a metabolite of 5-fluorouracil. The synthetic route involves the catabolism of 5-fluorouracil in the liver, where it is sequentially converted to dihydrofluorouracil, alpha-fluoro-beta-ureidopropionic acid, and finally to alpha-Fluoro-beta-alanine

化学反应分析

Alpha-Fluoro-beta-alanine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluoro mono acetate, a compound associated with neurotoxicity.

Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Hydrolysis: Under acidic or basic conditions, alpha-Fluoro-beta-alanine can undergo hydrolysis to yield its constituent components.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions include fluoro mono acetate and other fluorinated derivatives.

相似化合物的比较

Alpha-Fluoro-beta-alanine is unique due to its specific formation as a metabolite of 5-fluorouracil. Similar compounds include:

Monofluoroacetic acid: Another metabolite of 5-fluorouracil, known for its neurotoxic effects.

Beta-alanine: A non-fluorinated analog that does not exhibit the same neurotoxic properties.

Alpha-fluoro-beta-ureidopropionic acid: An intermediate in the catabolism of 5-fluorouracil, preceding the formation of alpha-Fluoro-beta-alanine.

Alpha-Fluoro-beta-alanine’s uniqueness lies in its specific role in the metabolism of 5-fluorouracil and its associated neurotoxic effects.

属性

IUPAC Name |

3-amino-2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQNRNQELNLWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

867-84-5 (hydrochloride) | |

| Record name | alpha-Fluoro-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003821816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00959160 | |

| Record name | 3-Amino-2-fluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3821-81-6 | |

| Record name | α-Fluoro-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3821-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Fluoro-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003821816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-fluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-fluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-FLUORO-.BETA.-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1461S5575Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does alpha-Fluoro-beta-alanine (FBAL) contribute to the neurotoxicity of 5-fluorouracil (5-FU) and its derivatives?

A: Research suggests that FBAL, along with another 5-FU metabolite, fluoroacetic acid (FA), can directly injure myelinated nerve fibers. This was observed in tissue culture studies where exposure to FBAL and FA caused myelin splitting, vacuolation, and destruction, resembling the leukoencephalopathy seen in some patients treated with 5-FU derivatives [, ]. In animal models, continuous administration of FBAL into the brain also resulted in vacuolar changes and necrosis similar to those observed after 5-FU administration []. This suggests that the accumulation of FBAL, rather than 5-FU itself, might be responsible for some of the neurotoxic effects.

Q2: What is the molecular formula and weight of alpha-Fluoro-beta-alanine?

A2: While the provided research papers don't explicitly state the molecular formula and weight of FBAL, they can be deduced from its chemical structure. The molecular formula is C3H5FNO2, and its molecular weight is 107.08 g/mol.

Q3: How can alpha-Fluoro-beta-alanine be detected and quantified in biological samples?

A3: Several analytical techniques have been employed to study FBAL in various biological matrices. These include:

- Gas chromatography-mass spectrometry (GC-MS): This method offers high sensitivity and specificity for FBAL detection and quantification in urine and plasma samples. It typically involves derivatization of FBAL to enhance its volatility and detectability [, ].

- High-performance liquid chromatography (HPLC): This versatile technique enables the separation and quantification of FBAL and other 5-FU metabolites in various biological samples, including plasma, urine, and bile [, , ].

- 19F Nuclear Magnetic Resonance (19F NMR) Spectroscopy: This non-invasive technique allows direct detection and quantification of all fluorinated metabolites, including FBAL, in biological samples without the need for labeled compounds. This technique is particularly useful for studying the time course of FBAL formation and excretion [, , , , , , , ].

Q4: Does the chemical stability of alpha-Fluoro-beta-alanine vary under different pH conditions?

A: Yes, research shows that FBAL exists in equilibrium with its carbamate derivative in weakly alkaline solutions containing carbonates. This carbamate formation is pH-dependent, with the maximum concentration occurring around pH 9. This information is particularly relevant for understanding FBAL's behavior in different biological compartments [].

A4: This section is not applicable as the research papers provided do not focus on the catalytic properties or applications of FBAL. FBAL is primarily studied as a metabolite rather than a catalyst.

A4: This section is not applicable as the research papers provided do not delve into computational studies on FBAL.

A4: This section is not applicable as the provided research papers primarily focus on the metabolic fate and toxicity of FBAL, not on its structure-activity relationship.

A4: This section is not applicable as the research papers provided do not discuss formulation strategies for FBAL.

A4: This section is not applicable as the research papers provided do not focus on SHE regulations related to FBAL.

Q5: How does the administration route of 5-FU influence the formation and elimination of alpha-Fluoro-beta-alanine (FBAL)?

A: Studies have shown that oral administration of 5-FU, especially when co-administered with eniluracil, a dihydropyrimidine dehydrogenase (DPD) inhibitor, leads to lower plasma concentrations of FBAL compared to intravenous administration [, ]. This suggests that manipulating the route of administration and modulating 5-FU catabolism can potentially impact the exposure to FBAL and its associated toxicity.

Q6: What is the primary route of elimination for alpha-Fluoro-beta-alanine (FBAL)?

A: FBAL is primarily eliminated through urinary excretion. Studies using radiolabeled 5-FU have demonstrated that a significant portion of the administered dose is recovered in the urine as FBAL within 24 hours [, ].

Q7: Does food intake affect the pharmacokinetics of alpha-Fluoro-beta-alanine (FBAL) after capecitabine administration?

A: Yes, food intake influences the pharmacokinetics of capecitabine and its metabolites, including FBAL. While food intake doesn't significantly impact the elimination half-life, it does affect the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of FBAL. The Cmax and AUC of FBAL are slightly decreased when capecitabine is administered with food, suggesting a minor influence of food on FBAL pharmacokinetics [].

Q8: Does alpha-Fluoro-beta-alanine (FBAL) possess any antitumor activity?

A: While FBAL is primarily recognized as a metabolite of 5-FU, some studies suggest it might possess limited antitumor activity. In vitro studies using Ehrlich ascites tumor cells and the human breast carcinoma cell line MCF-7 demonstrated dose-dependent cytotoxicity of FBAL, although these cells were less sensitive to FBAL compared to 5-FU []. This suggests that FBAL might contribute to the overall antitumor effects of 5-FU, but further research is needed to confirm its clinical significance.

Q9: How does the presence of alpha-Fluoro-beta-alanine (FBAL) correlate with the antitumor efficacy of 5-FU?

A: While FBAL itself might have limited antitumor activity, its presence can indicate the extent of 5-FU catabolism, which can indirectly impact 5-FU efficacy. Studies have shown that higher levels of FBAL in the liver, indicating increased catabolism of 5-FU, were associated with lower levels of fluoronucleotides in tumors, suggesting reduced 5-FU activation and potentially decreased antitumor activity [].

A9: This section is not applicable as the provided research papers do not discuss resistance mechanisms related to FBAL.

Q10: What are the known toxicities associated with alpha-Fluoro-beta-alanine (FBAL)?

A10: FBAL is primarily associated with neurotoxicity and cardiotoxicity.

- Neurotoxicity: FBAL, along with fluoroacetic acid, is thought to induce vacuolar changes and damage myelinated nerve fibers in the central nervous system, potentially leading to leukoencephalopathy [, , ].

- Cardiotoxicity: FBAL is believed to contribute to the cardiotoxic effects of 5-FU, possibly by disrupting the tricarboxylic acid cycle (TCA cycle) [, ].

A10: This section is not applicable as the research papers provided do not focus on targeted drug delivery strategies for FBAL.

Q11: Can alpha-Fluoro-beta-alanine (FBAL) be used as a biomarker for monitoring 5-FU therapy?

A: Yes, monitoring FBAL levels in biological fluids, particularly urine, can provide insights into the extent of 5-FU catabolism and potentially guide treatment decisions. For instance, elevated FBAL levels might indicate rapid 5-FU degradation and potentially reduced efficacy [].

Q12: What are the advantages and limitations of using 19F Nuclear Magnetic Resonance (19F NMR) spectroscopy for studying alpha-Fluoro-beta-alanine (FBAL)?

A12: 19F NMR offers several advantages for studying FBAL:

- Non-invasive: 19F NMR can be used for in vivo studies, allowing real-time monitoring of FBAL levels in living organisms [, ].

A12: This section is not applicable as the provided research papers do not address the environmental impact or degradation of FBAL.

A12: This section is not applicable as the provided research papers do not focus on the dissolution or solubility properties of FBAL.

A: While not extensively detailed, the research papers using GC-MS for FBAL quantification mention employing validation procedures to ensure the accuracy, precision, and specificity of the method [, ].

A12: This section is not applicable as the research papers provided do not focus on quality control and assurance aspects related to FBAL.

A12: This section is not applicable as the research papers provided do not discuss the immunogenicity of FBAL.

A12: This section is not applicable as the research papers provided do not focus on drug-transporter interactions involving FBAL.

Q13: How does the co-administration of uracil affect the metabolism of 5-FU and the formation of alpha-Fluoro-beta-alanine (FBAL)?

A: Co-administration of uracil with tegafur (a prodrug of 5-FU) has been shown to decrease the formation of FBAL, suggesting an inhibitory effect on 5-FU catabolism. This effect is attributed to uracil's ability to competitively inhibit DPD, the enzyme responsible for the initial step in 5-FU degradation [, ]. This modulation of 5-FU catabolism by uracil forms the basis for the development of combination therapies like UFT (tegafur-uracil), aiming to enhance the efficacy and reduce the toxicity of 5-FU-based treatments.

A13: This section is not applicable as the provided research papers do not directly address the biocompatibility or biodegradability of FBAL.

A13: This section is not applicable as the research papers provided do not focus on alternatives or substitutes for FBAL.

A13: This section is not applicable as the research papers provided do not address recycling or waste management related to FBAL.

A13: This section is not applicable as the research papers provided do not discuss specific research infrastructure or resources related to FBAL.

A13: This section is not applicable as the research papers provided primarily focus on specific aspects of FBAL research and do not provide a historical overview.

A: The research on FBAL highlights the interdisciplinary nature of drug metabolism and toxicity studies. Understanding FBAL's properties and behavior requires collaboration between various fields, including pharmacology, toxicology, analytical chemistry, and clinical medicine. The development of techniques like 19F NMR for in vivo monitoring of FBAL exemplifies the synergy between analytical chemistry and clinical research, enabling real-time assessment of drug metabolism in patients [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,3''S)-N-[3-(3-acetoxy-3-methoxycarbonylpropanamino)-3-tert-butoxycarbonylpropanyl]azetidine-2-carboxylic Acid tert-Butyl Ester](/img/structure/B16914.png)

![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)